

using 3-Bromo-5-(prop-1-en-2-yl)pyridine in heterocyclic synthesis

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Compound of Interest

Compound Name: 3-Bromo-5-(prop-1-en-2-yl)pyridine

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An Application Guide for the Strategic Use of **3-Bromo-5-(prop-1-en-2-yl)pyridine** in Modern Heterocyclic Synthesis

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in critical biological interactions.[1][2][3] This guide focuses on **3-Bromo-5-(prop-1-en-2-yl)pyridine**, a highly versatile and bifunctional building block for the synthesis of complex heterocyclic systems. This molecule offers two distinct and orthogonally reactive sites: a bromine atom, ideal for transition-metal-catalyzed cross-coupling reactions, and an isopropenyl group, which can serve as a handle for cyclization, polymerization, or further functionalization. We provide an in-depth analysis of its applications, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of a Bifunctional Pyridine Building Block

Pyridine derivatives are integral to a vast array of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory agents.[2][4] The strategic design of synthetic intermediates is therefore critical to accelerating the discovery of novel therapeutics. **3-Bromo-5-(prop-1-en-2-yl)pyridine** emerges as a particularly valuable intermediate due to its dual reactivity.

- The Bromo Group (C3-Position): As an aryl bromide, this position is a prime substrate for a wide range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.[5] This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, forming key C-C, C-N, and C-O bonds with predictable regioselectivity.
- The Isopropenyl Group (C5-Position): This vinyl moiety is a versatile functional group. It can act as a Michael acceptor, participate in cycloaddition reactions, or undergo oxidation, reduction, or rearrangement to introduce new functionalities, often serving as the key step in the formation of fused heterocyclic ring systems.

This guide will explore the primary synthetic pathways leveraging this reagent, focusing on the underlying principles that govern reaction outcomes and providing robust protocols for practical implementation.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

Property	Value	Source
IUPAC Name	3-Bromo-5-(prop-1-en-2-yl)pyridine	N/A
Synonyms	3-Bromo-5-isopropenylpyridine	[6]
CAS Number	118775-69-2, 40472-88-6	[6][7]
Molecular Formula	C ₈ H ₈ BrN	[6]
Molecular Weight	198.06 g/mol	[6]
Appearance	Colorless to pale yellow liquid/oil	General Knowledge
MDL Number	MFCD19689077	[6]

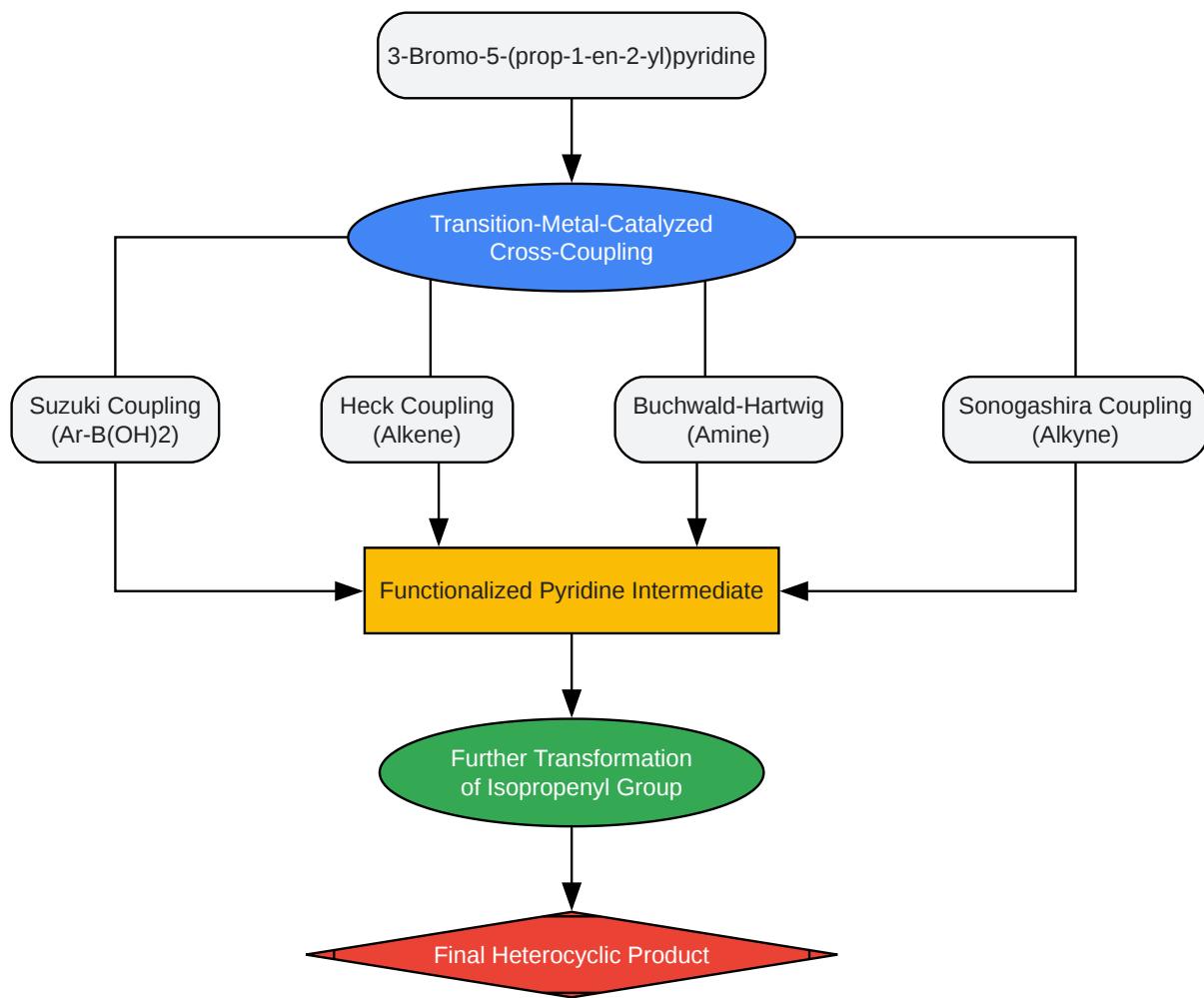
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is sensitive to light and air;

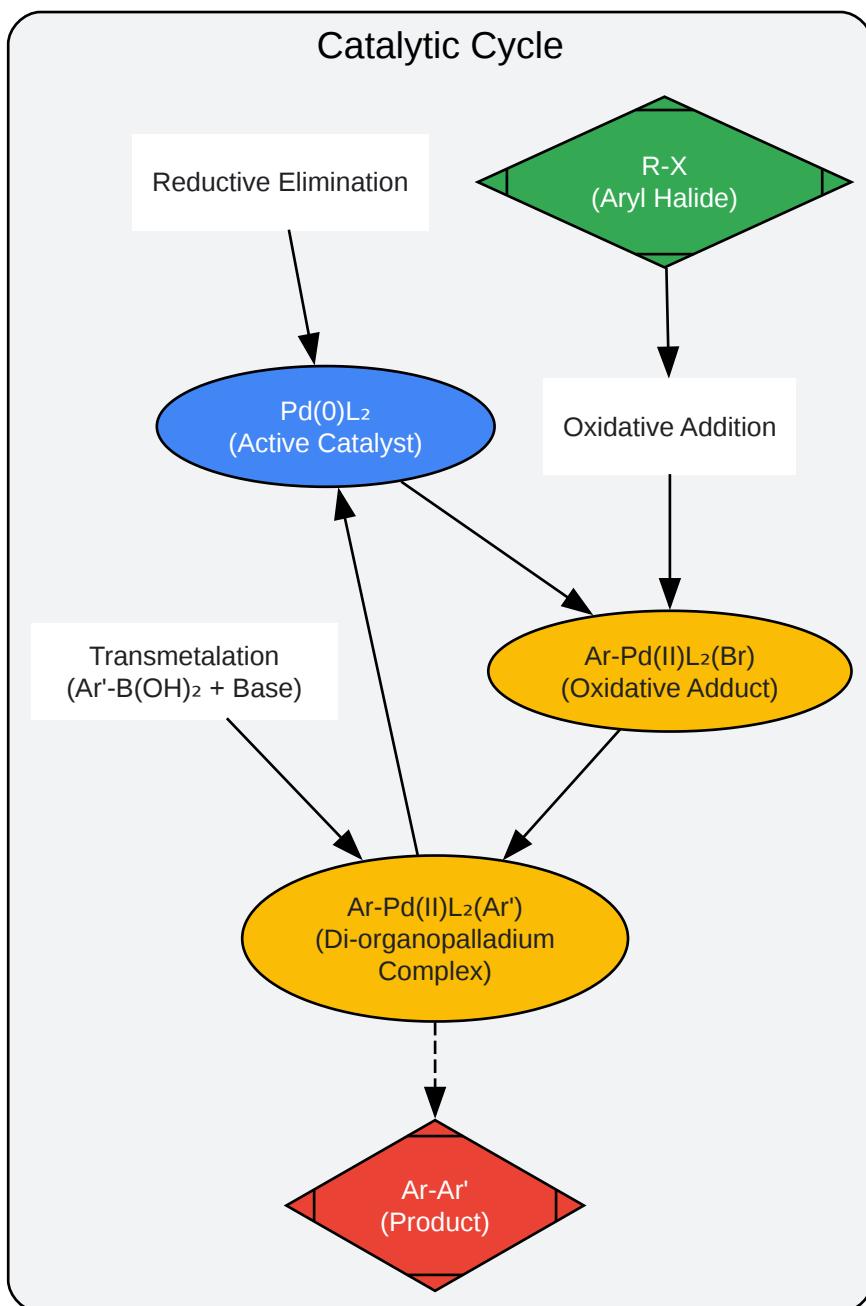
storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Application in Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the pyridine ring is the most common site for initial elaboration. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.^[8]

Workflow for Cross-Coupling and Diversification





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